molecular formula C11H11BrN4O2 B1359175 N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine CAS No. 155601-10-8

N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine

Cat. No.: B1359175
CAS No.: 155601-10-8
M. Wt: 311.13 g/mol
InChI Key: BVXQXNZIQJBTFS-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine is a useful research compound. Its molecular formula is C11H11BrN4O2 and its molecular weight is 311.13 g/mol. The purity is usually 95%.
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Biological Activity

N-(1-benzyl-3-bromo-4-nitro-1H-pyrazol-5-yl)-N-methylamine, also known as 2-benzyl-5-bromo-N-methyl-4-nitropyrazol-3-amine, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H11BrN4O2C_{11}H_{11}BrN_{4}O_{2} and a molecular weight of 311.13 g/mol, is primarily investigated for its anti-inflammatory and anticancer properties.

The compound's structure includes a benzyl group, a bromo substituent, and a nitro group on the pyrazole ring, which are critical for its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC11H11BrN4O2C_{11}H_{11}BrN_{4}O_{2}
Molecular Weight311.13 g/mol
Melting Point115–116 °C
Purity≥95%

Biological Activity

Recent studies have highlighted the biological activities of pyrazole derivatives, including this compound. The following sections detail its anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(1-benzyl-3-bromo-4-nitro)MCF73.79
N-(1-benzyl-3-bromo-4-nitro)SF-26812.50
N-(1-benzyl-3-bromo-4-nitro)NCI-H46042.30

These findings suggest that the compound may induce apoptosis or inhibit proliferation in these cancer cells through mechanisms that require further investigation.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have been reported to possess anti-inflammatory effects. For example, studies have shown that modifications in the pyrazole structure can lead to enhanced inhibition of inflammatory markers in cellular models. The presence of the nitro group is often associated with increased anti-inflammatory activity.

Case Studies

A notable study by Bouabdallah et al. explored various pyrazole derivatives, including those structurally related to N-(1-benzyl-3-bromo-4-nitro). Their results indicated significant cytotoxic potential against Hep-2 and P815 cell lines, with IC50 values suggesting effective inhibition of tumor growth.

Table 2: Cytotoxicity Results from Bouabdallah et al.

CompoundCell LineIC50 (mg/mL)
Compound A (related structure)Hep-23.25
Compound B (related structure)P81517.82

The precise mechanism by which N-(1-benzyl-3-bromo-4-nitro) exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways.

Properties

IUPAC Name

2-benzyl-5-bromo-N-methyl-4-nitropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-13-11-9(16(17)18)10(12)14-15(11)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXQXNZIQJBTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NN1CC2=CC=CC=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.61 g (10 mmoles) of 1-benzyl -3,5-dibromo-4-nitropyrazole are heated in 100 ml of a 35-percent solution of methylamine in water for 4 hours at 60° C. After cooling, the separated precipitate is collected by filtration and recrystallized once from ethanol. 2.7 g (87 percent of theory) of 1-benzyl-3-bromo-5-methylamino-4-nitropyrazole are obtained in the form of colorless crystals with a melting point of 116° C.
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